Fenclorim

Descripción general

Descripción

Fenclorim is an antibiotic drug that is used to treat a variety of bacterial infections. It is a semi-synthetic derivative of the macrolide antibiotic, erythromycin, and is a member of the ketolide family. This compound is a potent inhibitor of bacterial protein synthesis and has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is used to treat a variety of bacterial infections, including sinusitis, bronchitis, and pneumonia.

Aplicaciones Científicas De Investigación

Lead Compound for Fungicides and Herbicide Safeners : Fenclorim is used as a lead compound in the development of novel fungicides and herbicide safeners. The derivatives synthesized from this compound have shown improved fungicidal and herbicide safening activities (Xi-le Deng et al., 2020).

Reducing Persistence of Pretilachlor in Rice : this compound has been found to reduce the persistence of the herbicide pretilachlor in rice, affecting carbohydrate and protein formation in the process (L. Scarponi et al., 2005).

Modulating Herbicide Metabolism in Rice : It decreases root uptake of the herbicide pretilachlor in rice seedlings and enhances its metabolism, particularly through conjugation to reduced glutathione (GSH) (Seong-Soo Han & K. Hatzios, 1991).

Counteracting Phytotoxic Effects of Herbicides : this compound is effective in counteracting the phytotoxic effects of herbicides like pretilachlor in rice, by increasing glutathione levels and glutathione S-transferase activity (T. Kőmíves & F. Dutka, 1989).

Increasing Herbicide Selectivity in Tomatoes : In tomatoes, this compound safeners reduce herbicide phytotoxicity by increasing the activity of glutathione S-transferase within the plant (E. Castro et al., 2020).

Application in Weed Control in Rice : It is used as a herbicide seed treatment in wet-seeded rice, effectively controlling weed growth while reducing plant heights (M. Mabbayad & K. Moody, 1992).

Protection from Oxidative Damage in Rice : this compound protects rice from pretilachlor injury by reducing lipid peroxidation, oxidative damage, and enhancing herbicide metabolism (Lifeng Hu et al., 2020).

Induction of Glutathione S-Transferases in Rice : It induces the production of glutathione S-transferases in rice, increasing tolerance to herbicides like pretilachlor (Jingrui Wu et al., 1999).

Selective Action Mechanism : this compound's selective action mechanism is linked to the inducibility of detoxifying enzyme activities and antioxidative defense in rice, but not in certain weeds like Echinochloa crusgalli (Lifeng Hu et al., 2021).

Increasing Rice Yield : Use of this compound in conjunction with pre-emergent herbicides like pretilachlor has been shown to significantly increase rice yield (Yong Chen et al., 2013).

Commercial Use as Herbicide Safener : this compound is also used commercially as a herbicide safener, as established in its crystal structure studies (Eunjin Kwon et al., 2015).

Mecanismo De Acción

Target of Action

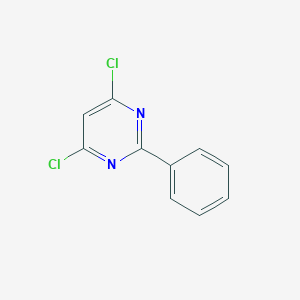

Fenclorim, also known as 4,6-Dichloro-2-phenylpyrimidine, is primarily used as a herbicide safener . Its primary target is the herbicide pretilachlor in direct seeded rice . It acts by metabolizing pretilachlor, thereby protecting the rice from damage .

Mode of Action

This compound interacts with its target, pretilachlor, by enhancing its metabolism . This interaction reduces the phytotoxicity caused by pretilachlor in rice .

Biochemical Pathways

This compound affects the detoxification pathway in rice . It upregulates genes related to detoxification, including P450, GST, and GT . Specifically, four P450 genes (CYP71Y83, CYP71K14, CYP734A2, and CYP71D55) and two GST genes (GSTU16 and GSTF5) were found to be upregulated by this compound and/or pretilachlor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

- Absorption : this compound is rapidly absorbed .

- Distribution : It is distributed throughout the plant .

- Metabolism : this compound is readily metabolized to polar compounds .

- Excretion : It is excreted, and no accumulation of residues is found in tissues .

Result of Action

The action of this compound results in significant molecular and cellular effects. It reduces lipid peroxidation and oxidative damage induced by pretilachlor . At the transcriptome level, this compound induces changes that upregulate genes in a detoxification pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in soil, this compound and its metabolites are strongly adsorbed . This could potentially affect the availability of this compound for uptake by plants.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fenclorim plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound upregulates genes in a detoxification pathway, including P450, GST, and GT . Four P450 genes, CYP71Y83, CYP71K14, CYP734A2, and CYP71D55, and two GST genes, GSTU16 and GSTF5, were found to be upregulated by this compound .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and oxidative damage induced by pretilachlor . It does not affect the uptake of pretilachlor but does affect its persistence in rice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enhances the metabolism of herbicides in rice, acting in antioxidative defense . It also upregulates genes in a detoxification pathway, thereby enhancing the metabolism of pretilachlor .

Temporal Effects in Laboratory Settings

Over time, this compound shows stability in neutral, acidic, and weakly alkaline media and remains stable up to 400 °C . In soil, it has a half-life (DT50) of 17-35 days . This compound and its metabolites are strongly adsorbed onto soil .

Dosage Effects in Animal Models

In animal models, this compound has been found to have an acute oral LD50 for rats of >5000 mg/kg, indicating a low level of toxicity . It also has an acute percutaneous LD50 for rats of >2000 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly absorbed, metabolized to polar compounds, and excreted . No accumulation of residues has been observed in tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is strongly adsorbed onto soil, indicating that it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in detoxification pathways and antioxidative defense, it is likely to be found in the cytoplasm where these processes occur .

Propiedades

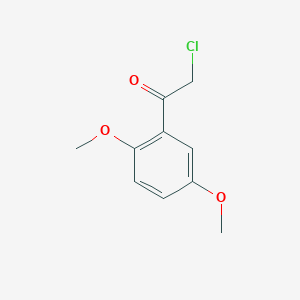

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFQZTCQAYEXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190843 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3740-92-9 | |

| Record name | Fenclorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

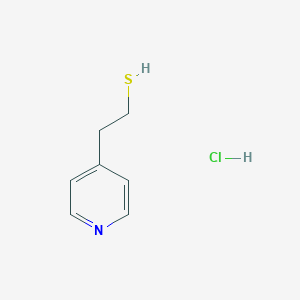

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)